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This technical guide provides a comprehensive overview of the spectroscopic data for
Deoxytopsentin (also known as Topsentin A), a bis-indole alkaloid first isolated from the
marine sponge Spongosorites genitrix. The information presented herein is essential for the
identification, characterization, and further development of this marine natural product. All
guantitative data is summarized in structured tables for ease of reference, and detailed
experimental protocols are provided.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of Deoxytopsentin as
C20H14N40. The electron ionization mass spectrum is characterized by an intense molecular
ion peak and several distinct fragmentation patterns crucial for its structural elucidation.

Table 1: Mass Spectrometry Data for Deoxytopsentin
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m/z (Da) Relative Intensity Assignment
326.1169 High [M]* (Molecular lon)
210 - Fragment c

209 - Fragmentc - H

183 - Fragment d + H

181 - Fragmentc - H - CO
145 - Fragmenta + H

144 - Fragment a

117 - Fragmenta + H - CO
116 - Fragmenta - CO

Data sourced from Bartik et al. (1987). Relative intensities were not specified in the source.

Experimental Protocol: Mass Spectrometry

High-Resolution Electron lonization Mass Spectrometry (HR-EIMS) was performed on a Kratos
MS-30 mass spectrometer. The sample was introduced via a direct insertion probe. The
ionization energy was set to 70 eV. The instrument was operated in high-resolution mode to
obtain accurate mass measurements for molecular formula determination.

Infrared (IR) Spectroscopy

The infrared spectrum of Deoxytopsentin is characteristic of its aromatic bis-indole structure,
featuring prominent absorptions corresponding to N-H and C=0 stretching, as well as aromatic
C-H and C=C vibrations.

Table 2: Infrared (IR) Spectroscopy Data for
Deoxytopsentin
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Wavenumber (cm~?) Description

3300 (broad) N-H stretching

1710 C=0 stretching (ketone)

1525 C=C stretching (aromatic)

870 C-H out-of-plane bending (aromatic)
745 C-H out-of-plane bending (aromatic)

Data represents characteristic bands for the closely related Topsentin-B1 as detailed by Bartik
et al. (1987), consistent with the structural features of Deoxytopsentin.

Experimental Protocol: Infrared Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The
sample was prepared as a potassium bromide (KBr) pellet. A small amount of the purified
compound was intimately mixed with dry KBr powder and pressed into a thin, transparent disk.
The spectrum was recorded over the range of 4000-400 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of Deoxytopsentin.
The *H and 13C NMR spectra, typically recorded in acetone-ds, reveal the chemical
environment of each proton and carbon atom in the molecule. It is noteworthy that
Deoxytopsentin exists as a mixture of two tautomers in neutral solutions, which can lead to a
doubling of some signals in the NMR spectra.[1]

Table 3: *H NMR Spectroscopic Data for Deoxytopsentin
(in Acetone-ds)

Complete *H NMR data for the tautomeric mixture in acetone-de is not fully detailed in the

primary literature.

Table 4: *C NMR Spectroscopic Data for Deoxytopsentin
(Protonated form in CD3COCDs, D20, CF3COOD)
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Chemical Shift (ppm) Multiplicity Assighment
172.1 S C-10

141.5 S C-11

138.5 d C-2

This data represents the protonated form of Deoxytopsentin as reported by Bartik et al.
(1987). A complete list for the neutral form is not available in the provided sources.

Experimental Protocol: NMR Spectroscopy

1H and 3C NMR spectra were acquired on a 400, 500, or 600 MHz NMR spectrometer.
Samples were dissolved in acetone-de. Chemical shifts (8) are reported in parts per million
(ppm) relative to the residual solvent signal. 2D NMR experiments, including COSY, HSQC,
and HMBC, were utilized for the complete assignment of proton and carbon signals. For the
analysis of the protonated form, a few drops of deuterated trifluoroacetic acid (CFsCOOD) and
D20 were added to the acetone-ds solution.

Workflow for Spectroscopic Analysis of
Deoxytopsentin

The following diagram illustrates the logical workflow for the isolation and spectroscopic
characterization of a marine natural product like Deoxytopsentin.
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Caption: Workflow for the Isolation and Spectroscopic Characterization of Deoxytopsentin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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